molecular formula C16H13ClN2O B2398522 (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol CAS No. 88941-49-5

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Cat. No.: B2398522
CAS No.: 88941-49-5
M. Wt: 284.74
InChI Key: IFGUZODIMGJQLR-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a chemical compound that features a chlorophenyl group and an imidazolylphenyl group attached to a methanol backbone

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been evaluated for its antimicrobial and antiviral activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

It is believed to interact with its target, nitric oxide synthase, and potentially modulate its activity

Biochemical Pathways

The compound’s interaction with nitric oxide synthase suggests it may influence the nitric oxide pathway. Nitric oxide is a key signaling molecule involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of modulating this pathway can be diverse and depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in cellular physiology . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of a compound. Unfortunately, specific safety and hazard information for “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is not available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol typically involves the reaction of 4-chlorobenzaldehyde with 4-(1H-imidazol-1-yl)benzyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]ketone
  • (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]amine
  • (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]thiol

Uniqueness

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is unique due to its combination of a chlorophenyl group and an imidazolylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)-(4-imidazol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-14-5-1-12(2-6-14)16(20)13-3-7-15(8-4-13)19-10-9-18-11-19/h1-11,16,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGUZODIMGJQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A Grignard reagent which is prepared by reacting 1.9 g of magnesium with 15 g of p-chlorobromobenzene in 40 ml of ether is added to a suspension of 6.2 g of 4-(1-imidazolyl)benzaldehyde in 70 ml of ether at 0° C. After the mixture is stirred at room temperature for an hour, the reaction mixture is poured into an aqueous ammonium chloride solution with caution. The mixture is extracted with chloroform and the chloroform is distilled off. The residue is purified column-chromatographically and recrystallized from toluene to give 8.6 g of α-(4-chlorophenyl)-4-(1-imidazolyl)benzenemethanol as white crystals, melting at 148.5°-149.5° C.
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1.9 g
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15 g
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6.2 g
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70 mL
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0 (± 1) mol
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40 mL
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Synthesis routes and methods II

Procedure details

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